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molecular formula C13H17ClN2O2S B8732404 6-chloro-N-cyclopentyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide

6-chloro-N-cyclopentyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide

Cat. No. B8732404
M. Wt: 300.80 g/mol
InChI Key: WVGODSUXSHOZKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09359329B2

Procedure details

According to Process 10.2, starting with 1 g of 6-chloro-N-cyclopentylpyridine-3-sulfonamide and 0.42 mL of allyl bromide, 1.2 g of 6-chloro-N-phenyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide are obtained in the form of an orange-coloured oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1N=CC(S(NC2CCCC2)(=O)=O)=CC=1.C(Br)C=C.[Cl:21][C:22]1[N:27]=[CH:26][C:25]([S:28]([N:31]([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37]C=2)[CH2:32][CH:33]=[CH2:34])(=[O:30])=[O:29])=[CH:24][CH:23]=1>>[Cl:21][C:22]1[N:27]=[CH:26][C:25]([S:28]([N:31]([CH:35]2[CH2:40][CH2:39][CH2:38][CH2:37]2)[CH2:32][CH:33]=[CH2:34])(=[O:29])=[O:30])=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)NC1CCCC1
Step Two
Name
Quantity
0.42 mL
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)N(CC=C)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are obtained in the form of an orange-coloured oil

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)N(CC=C)C1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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